6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester

Description

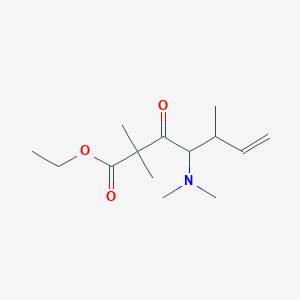

This compound is an ethyl ester featuring a heptenoic acid backbone with a dimethylamino group at position 4, a ketone at position 3, and three methyl substituents at positions 2, 2, and 4. Key functional groups include the ester (enhancing solubility), dimethylamino (imparting basicity), and methyl branches (influencing steric effects) .

Properties

CAS No. |

651713-26-7 |

|---|---|

Molecular Formula |

C14H25NO3 |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-2,2,5-trimethyl-3-oxohept-6-enoate |

InChI |

InChI=1S/C14H25NO3/c1-8-10(3)11(15(6)7)12(16)14(4,5)13(17)18-9-2/h8,10-11H,1,9H2,2-7H3 |

InChI Key |

YCVCFWKCGBEOTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C(C(C)C=C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Heptenoic Acids

Ethyl esters of heptenoic acids are commonly synthesized via acid-catalyzed esterification or DCC-mediated coupling . For example:

- 6-Heptenoic acid (PubChem CID 70705) can undergo esterification with ethanol in the presence of sulfuric acid or using DCC/DMAP to form the ethyl ester.

- Key Reaction :

$$

\text{Heptenoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+ \text{ or DCC}} \text{Ethyl heptenoate} + \text{H}_2\text{O} \quad \text{}

$$

Formation of the 3-Oxo Group

The 3-oxo group is typically introduced via oxidation of a secondary alcohol or aldol condensation . For instance:

Introduction of the 4-(Dimethylamino) Group

The dimethylamino substituent is challenging to install directly. Potential strategies include:

- Nucleophilic Substitution : Replace a halogen or sulfonate group at position 4 with dimethylamine.

- Reductive Amination : Convert a ketone or aldehyde at position 4 to an amine using dimethylamine borane (DMAB).

- Gabriel Synthesis : Introduce a phthalimide-protected amine, followed by deprotection and methylation.

Example from Analogous Systems :

Installation of Methyl Groups

The 2,2,5-trimethyl configuration can be achieved via:

- Alkylation of enolates with methyl iodide or dimethyl sulfate.

- Grignard Reactions : Add methyl magnesium bromide to ketones or esters.

- Radical Methylation : Use methyl radical initiators (e.g., AIBN) for site-specific alkylation.

Example :

- 2,6-Dimethyl-3-oxo-heptenoate (PubChem CID 11275641) is synthesized via methyl group introduction during ketone formation.

Proposed Synthesis for the Target Compound

A plausible route combines esterification, oxidation, and functional group interconversion:

Critical Challenges and Considerations

- Stereochemical Control : The 6-heptenoic acid backbone’s double bond (E/Z configuration) requires precise control during synthesis (e.g., using chiral auxiliaries or catalytic asymmetric methods).

- Regioselectivity : Introducing the 4-(dimethylamino) group without affecting other functional groups demands protective/deprotective strategies (e.g., silyl ethers for hydroxyl groups).

- Stability : The 3-oxo group may undergo undesired enolization under acidic or basic conditions, necessitating mild reaction conditions.

Data Tables: Comparative Analysis of Heptenoic Acid Derivatives

Table 1: Structural Features of Related Compounds

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)-2-Oxobut-3-Enoate (CAS 1260824-43-8)

- Structural Differences: Shorter butenoic acid chain (C₄ vs. C₇), lacking the trimethyl and heptenoic moieties.

- Functional Groups: Shared dimethylamino and ketone groups.

- Implications: The shorter chain may reduce steric hindrance, increasing reactivity in nucleophilic additions. The absence of methyl branches could enhance solubility in polar solvents. This compound is explicitly listed as a synthetic precursor, suggesting utility in alkaloid or amino acid synthesis .

6,6-Dimethyl-2-(4-Nitro-Phenyl)-5-Oxo-3-Phenyl-Heptanoic Acid Ethyl Ester (CAS 340170-18-5)

- Structural Differences: Heptanoic acid backbone with nitro (electron-withdrawing) and phenyl (aromatic) substituents instead of dimethylamino and methyl groups.

- Functional Groups : Nitro group at position 2, phenyl at position 3, and ketone at position 5.

- Implications: The nitro group likely directs electrophilic substitution reactions, contrasting with the dimethylamino group’s electron-donating properties. Literature highlights its role in synthetic routes, possibly for pharmaceuticals or agrochemicals .

6-Heptenoic Acid, 4-Methyl-3-Oxo-2-(Triphenylphosphoranylidene)-, Ethyl Ester

- Structural Differences: Triphenylphosphoranylidene group at position 2, replacing the dimethylamino group.

- Functional Groups : Wittig reagent-like phosphoranylidene moiety.

- This compound is specialized for carbonyl olefination, limiting direct pharmacological relevance but highlighting its synthetic versatility .

6-(Dimethylamino)-4,4-Diphenyl-3-Heptanone

- Functional Groups: Dimethylamino and diphenyl substituents.

- Implications: Diphenyl groups enhance lipophilicity and may confer binding affinity in biological systems (e.g., receptor targeting).

Comparative Analysis Table

Biological Activity

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a heptenoic acid backbone with a dimethylamino group and an ethyl ester functional group. The presence of these functional groups is crucial for its biological activities.

Anti-inflammatory Activity

Research has indicated that compounds similar to 6-Heptenoic acid exhibit significant anti-inflammatory properties. A study highlighted that derivatives of heptenoic acids can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-12. In particular, lactones derived from these acids have shown enhanced anti-inflammatory activity compared to their corresponding acids .

Table 1: Comparison of Anti-inflammatory Activities

| Compound | Cytokine Inhibition | Reference |

|---|---|---|

| 6-Heptenoic Acid Derivative | IL-6, IL-12 | |

| Latanoprost | IL-6 | |

| Fluprostenol | IL-12 |

Anticancer Activity

The anticancer potential of 6-Heptenoic acid and its derivatives has been investigated in various studies. One notable study found that certain lactones derived from heptenoic acid exhibited cytotoxic effects against a variety of cancer cell lines, outperforming parent acids in potency . The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific case study evaluated the cytotoxic effects of 6-Heptenoic acid derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

The biological activities of 6-Heptenoic acid derivatives are believed to be mediated through various mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation.

- Modulation of G Protein-Coupled Receptors (GPCRs) : Some studies suggest that these compounds may interact with specific GPCRs involved in inflammatory pathways .

- Induction of Apoptosis : The anticancer effects are attributed to the ability of these compounds to trigger apoptotic pathways in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.